N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide typically involves the reaction of 4-methoxyaniline with diethylamine and thiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide: A compound with similar structural features but different biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct chemical properties and applications.
Uniqueness
N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methoxyanilino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18(5-2)14(19)13-10-21-15(17-13)16-11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
JPUSJRHUSPIQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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